Dimethyl isopropylidenesuccinate

説明

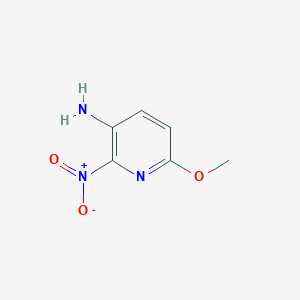

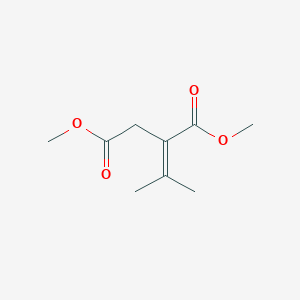

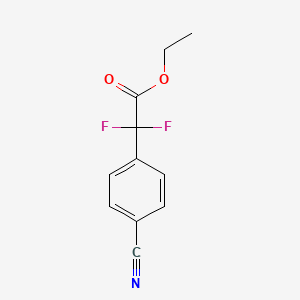

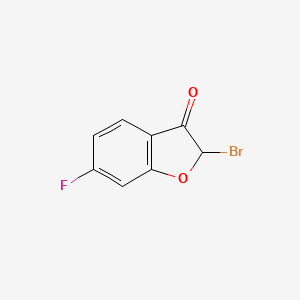

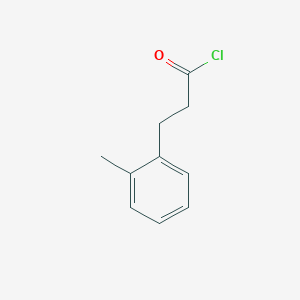

Dimethyl isopropylidenesuccinate is a technical grade compound with the CAS Number: 6934-75-4 and a molecular weight of 186.21 . Its IUPAC name is dimethyl 2-(1-methylethylidene)succinate .

Synthesis Analysis

The synthesis of similar compounds, such as dimethyl succinate, involves the esterification of succinic acid . The process design is based on experimental data (kinetics), information from open literature, and mathematical models for process simulation and evaluation . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Molecular Structure Analysis

The molecular structure of this compound contains a total of 26 bonds; 12 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .科学的研究の応用

Photochromism Studies

Dimethyl isopropylidenesuccinate has been extensively studied for its photochromic properties. One such study investigated the photo-induced cyclization process of a furylfulgide derivative, including this compound, in polymer films using picosecond transient absorption spectroscopy. This research demonstrated the cyclization process to produce a colored form with a time constant of approximately 10 ps, largely independent of the film materials used (Kurita et al., 1990).

Chirality and Enantiotopomerization Process

The chirality of this compound derivatives has been explored in research. A study focused on a photochromic furylfulgide, showing its chiral nature and observing its enantiotopomerization process through variable temperature 1H NMR measurement, providing insights into the molecular behavior of this compound (Yokoyama et al., 1994).

Quantum Yield in Photochromic Reactions

Further research into the quantum yields of photochromic reactions involving this compound has been conducted. This includes studies in various solvents and polymers, revealing how the ring-opening quantum yield depends on the dielectric constant of the media (Yokoyama et al., 1990).

Catalytic Asymmetric Hydrogenation

This compound has been used in studies on catalytic asymmetric hydrogenation. Research demonstrated its use in the hydrogenation of dimethyl itaconate, yielding high enantioselectivity in the production of dimethyl 2-methylsuccinate, a reaction significant in organic chemistry and material science (Kuwano et al., 1995).

Molecular and Crystal Structures Analysis

Studies have also focused on the molecular and crystal structures of this compound derivatives. This includes examining the structures of E- and Z-isomers and their photocyclization reactions, contributing to our understanding of molecular interactions and structural behavior (Yoshioka et al., 1989).

Application in Ophthalmic Biomaterials

Research into the use of polymers containing this compound for ophthalmic applications has been conducted. For instance, a study on poly(dimethyl siloxane) and poly(N-isopropyl acrylamide) interpenetrating networks showed potential for use in artificial corneas and contact lenses due to their oxygen and glucose permeability, as well as improved wettability (Liu & Sheardown, 2005).

Electrochemical Reactions

Electrochemical studies involving this compound have been performed. These studies examined the electrochemical reactions of dimethyl dialkylaminomaleates, providing insights into the electrochemical behavior and potential applications in various fields such as electroplating and battery technology (Hu et al., 1995).

Safety and Hazards

特性

IUPAC Name |

dimethyl 2-propan-2-ylidenebutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-6(2)7(9(11)13-4)5-8(10)12-3/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILMBEYRSAHUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CC(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)